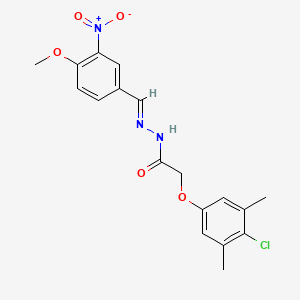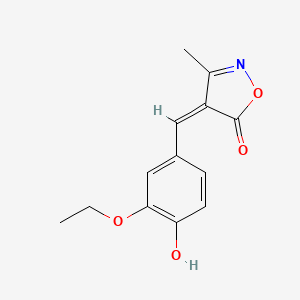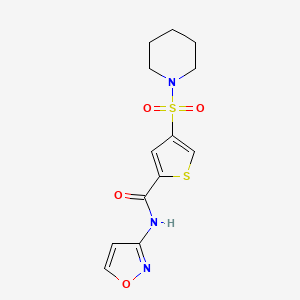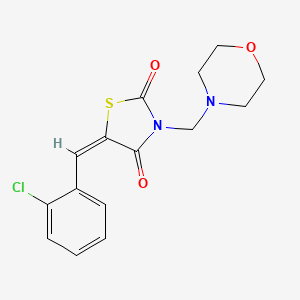![molecular formula C19H17FN2O2 B5599451 ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)
ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate and related compounds involves several key steps, including cyclization reactions, and is characterized by the formation of specific structural motifs. For instance, the synthesis and characterization of related ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved reactions starting from specific bromophenyl and fluorophenyl precursors, demonstrating the complexity of synthesis routes for such compounds (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate, has been extensively analyzed through techniques like X-ray diffraction. These analyses reveal intricate details about their crystal structure, intramolecular interactions, and spatial arrangement, contributing to our understanding of their chemical behavior and reactivity (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, substitution, and functional group transformations. These reactions are fundamental to modifying the chemical structure for specific applications, such as in drug development or as intermediates in organic synthesis. For example, the synthesis of related compounds demonstrates the reactivity of quinoline derivatives under different conditions, leading to the formation of novel compounds with potential biological activities (Sapnakumari et al., 2014).
Aplicaciones Científicas De Investigación
Biochemical Applications
Quinoline derivatives, including ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate, are recognized for their efficiency as fluorophores. They are extensively utilized in biochemistry and medicine to study various biological systems. The pursuit of new compounds that are more sensitive and selective is a continual process, with quinoline derivatives being promising candidates due to their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Properties
A series of pyrrolo[1,2-a]quinoline derivatives, related to ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate, have been synthesized and evaluated for their anti-tubercular activities. These compounds showed promising activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies have been conducted to investigate their interactions with target proteins, providing insights into their potential mechanisms of action (Venugopala et al., 2020).
Synthetic Methodologies
Research has also focused on the synthesis of ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate and its derivatives. These compounds are pivotal in the development of novel antibacterial drugs, particularly those in the fluoroquinolone series. The methodologies involve annelation of the pyridine fragment to azines, demonstrating the compound's significance in expanding the arsenal of antibacterial agents (Charushin et al., 2004).
Propiedades
IUPAC Name |
ethyl 4-(4-fluoroanilino)-6-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-3-24-19(23)16-11-21-17-9-4-12(2)10-15(17)18(16)22-14-7-5-13(20)6-8-14/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMZZZSOYUREOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluoroanilino)-6-methylquinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5599380.png)


![2-methoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5599405.png)
![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)
![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)
![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)
![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)

![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)